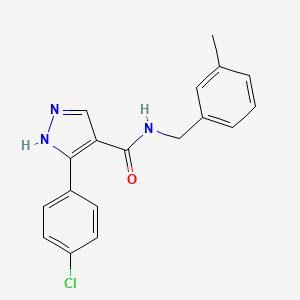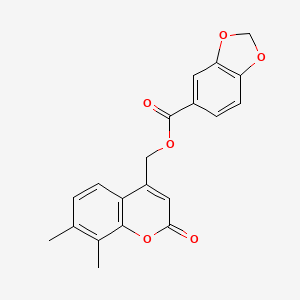
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research fields. CPPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2, preventing its activation and leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have low toxicity, making it a safe and effective tool for in vitro and in vivo experiments. However, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water and its limited stability in biological fluids. These limitations can be overcome by using appropriate solvents and storage conditions.
Direcciones Futuras
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has significant potential for future research. Some of the future directions include:
1. Studying the role of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in the treatment of various types of cancer, including breast, lung, and prostate cancer.
2. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Studying the anti-inflammatory and anti-oxidant properties of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide for the treatment of inflammatory diseases.
4. Developing new derivatives of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide with improved solubility and stability in biological fluids.
5. Investigating the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide as a tool for studying the role of CK2 in various cellular processes.
Conclusion:
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide is a potent inhibitor of CK2, which has significant potential for various research applications. It has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its potency and selectivity, and low toxicity. However, it also has some limitations, including its low solubility and limited stability in biological fluids. Future research should focus on exploring the potential of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide in various research fields and developing new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3-methylbenzyl isothiocyanate, followed by the reaction with 1H-pyrazole-4-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine. The overall yield of 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide synthesis is around 60%.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has also been studied for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-12-3-2-4-13(9-12)10-20-18(23)16-11-21-22-17(16)14-5-7-15(19)8-6-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZSRPIMJTDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-methylbenzyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)

![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)